molecular formula C17H19NO2 B336714 N-(2-isopropylphenyl)-2-methoxybenzamide

N-(2-isopropylphenyl)-2-methoxybenzamide

Cat. No.: B336714
M. Wt: 269.34 g/mol
InChI Key: LLMVNEPJIUYBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Isopropylphenyl)-2-methoxybenzamide is a benzamide derivative featuring a 2-methoxybenzoyl group linked to a 2-isopropylphenylamine moiety. The 2-methoxybenzamide scaffold is notable for its versatility in medicinal chemistry due to its ability to engage in hydrogen bonding and hydrophobic interactions, which are critical for target binding .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-methoxy-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C17H19NO2/c1-12(2)13-8-4-6-10-15(13)18-17(19)14-9-5-7-11-16(14)20-3/h4-12H,1-3H3,(H,18,19)

InChI Key

LLMVNEPJIUYBSJ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OC

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, their substituents, and reported activities:

Compound Name Substituents (R-group) Molecular Weight Key Activity/Application Evidence Source
N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide 2,3-Dihydroindenyl group 281.34 g/mol PCSK9 gene inhibition (atherosclerosis)
Sulpiride N-((1-Ethyl-2-pyrrolidinyl)methyl) 341.43 g/mol D2 dopamine receptor antagonist
N-(2-Amino-5-chlorophenyl)-2-methoxybenzamide 2-Amino-5-chlorophenyl 276.72 g/mol Potential intermediate for drug synthesis
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide 4-Amino-2-methylphenyl + 2-methoxyethoxy 300.35 g/mol Supplier-listed (no explicit activity)
Key Observations:
  • Sulpiride’s pyrrolidinylmethyl group confers selectivity for dopamine D2 receptors, highlighting the role of bulky N-substituents in CNS targeting . Electron-withdrawing groups (e.g., chloro in ) may stabilize the amide bond or modulate electronic properties for binding .
  • Synthetic Routes :

    • Analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () are synthesized via acyl chloride-amine coupling, a method applicable to the target compound .
    • X-ray crystallography (e.g., ) confirms planar benzamide cores, critical for π-π stacking in receptor binding .

Physicochemical and Pharmacokinetic Properties

  • Solubility and LogP: The 2-methoxy group enhances water solubility compared to unsubstituted benzamides. The isopropyl group in the target compound may increase LogP (predicted ~3.5), favoring blood-brain barrier penetration relative to polar analogs like N-(4-amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide (LogP ~2.1) .
  • Metabolic Stability : Methoxy groups are generally resistant to oxidative metabolism, whereas isopropyl substituents may undergo CYP450-mediated hydroxylation, necessitating structural optimization for prolonged activity.

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